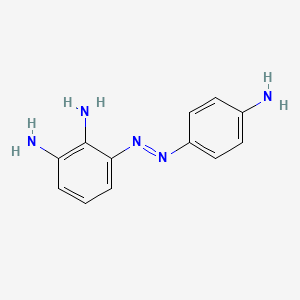
Bismark Brown
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismark Brown: is an aromatic azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including dyes and pigments. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismark Brown can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 1,2-benzenediamine under alkaline conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Bismark Brown undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, sulfonic acids, and nitro compounds can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Bismark Brown has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Widely used in the production of dyes, pigments, and polymers due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Bismark Brown involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The azo group can also undergo cleavage, releasing aromatic amines that may interact with cellular components.
Comparison with Similar Compounds
1,2-Benzenediamine: Lacks the azo group, making it less reactive in certain chemical reactions.
4-Aminobenzoic Acid: Contains a carboxyl group instead of an amino group, leading to different chemical properties and applications.
Azobenzene: A simpler azo compound with two phenyl groups, used primarily in dye and pigment industries.
Uniqueness: Bismark Brown is unique due to the presence of both amino and azo groups, allowing it to participate in a wide range of chemical reactions and making it versatile in various applications. Its ability to form stable complexes with metals and other compounds further enhances its utility in research and industry.
Properties
CAS No. |
80324-43-2 |
|---|---|
Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
3-[(4-aminophenyl)diazenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H13N5/c13-8-4-6-9(7-5-8)16-17-11-3-1-2-10(14)12(11)15/h1-7H,13-15H2 |
InChI Key |
LBBAKTMYSIFTBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)N)N)N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)N)N)N |
Related CAS |
10114-58-6 (di-hydrochloride) |
Synonyms |
Bismark Brown Bismark Brown, dihydrochloride C.I. 21000 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















